Psoralenoside
Overview
Description
Psoralenoside is a naturally occurring benzofuran glycoside isolated from the fruits of Psoralea corylifolia. This compound exhibits a range of biological activities, including estrogen-like activity, osteoblastic proliferation accelerating activity, antitumor effects, and antibacterial activity . It is structurally related to psoralen, a well-known furanocoumarin.
Mechanism of Action
Target of Action
Psoralenoside, a natural product isolated from the fruits of Psoralea corylifolia , has been found to interact with several targets. The primary targets of this compound are Estrogen Receptors (ERs) . It has a better combination with ERα than ERβ . This compound also interacts with osteoblasts, osteoclasts, and chondrocytes .
Mode of Action
This compound acts as an agonist to ERs . In human periodontal ligament cells, it upregulates the estrogen target genes (e.g., CTSD, PGR, TFF1) and down-regulates the expression of inflammatory cytokines (TNF‐α, IL‐1β, IL‐6, and IL‐8) stimulated by P. gingivalis LPS . It also affects the TLR4‐IRAK4‐NF‐κb signaling pathway proteins .
Biochemical Pathways
This compound participates in multiple molecular mechanisms. It regulates osteoblast/osteoclast/chondrocyte differentiation or activation due to its participation in the wnt/β-catenin, bone morphogenetic protein (BMP), inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK) and the Protein Kinase B (AKT)/activator protein-1 (AP-1) axis . It also affects the expression of miR-488, peroxisome proliferators-activated receptor-gamma (PPARγ), and matrix metalloproteinases (MMPs) .
Pharmacokinetics
The pharmacokinetics of this compound is yet to be fully understood. A study has established a sensitive and rapid ultra-pressure liquid chromatography coupled to tandem mass spectrometry (uplc-ms/ms) method for simultaneous determination of psoralen, isopsoralen, this compound, and isothis compound in rat plasma .
Result of Action
This compound has multiple bioactive properties, beneficial for the treatment of osteoporosis, tumors, viruses, bacteria, and inflammation . It exerts strong anti-osteoporotic effects and anti-inflammatory effects . It also has antitumor properties associated with the induction of ER stress-related cell death .
Action Environment
The action environment of this compound is influenced by various factors. For instance, in the context of periodontitis, a large population of bacteria resides in the periodontal tissue; dental plaque and bacterial products can cause inflammation which results in periodontitis . The application of drug therapy, including this compound, can help control infections in these deep periodontal pockets .
Biochemical Analysis
Biochemical Properties
Psoralenoside interacts with several enzymes, proteins, and other biomolecules. It exhibits high binding affinities against histaminergic H1, calmodulin, and voltage-gated L-type calcium channels . It also shows estrogen-like activity, osteoblastic proliferation accelerating activity, antitumor effects, and antibacterial activity .
Cellular Effects
This compound has been found to exert strong anti-osteoporotic effects via regulation of osteoblast/osteoclast/chondrocyte differentiation or activation . It also has antitumor properties associated with the induction of ER stress-related cell death . Furthermore, it has been found to upregulate the estrogen target genes and down-regulate the expression of inflammatory cytokines in human periodontal ligament cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It participates in multiple molecular mechanisms of the wnt/β-catenin, bone morphogenetic protein (BMP), inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK) and the Protein Kinase B (AKT)/activator protein-1 (AP-1) axis . It also inhibits P-glycoprotein (P-gp) or ATPase that overcomes multidrug resistance .
Metabolic Pathways
This compound may induce liver injury in rats through the cytochrome P450 metabolic pathway of xenobiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Psoralenoside can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves the use of solvents like methanol or ethanol to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Psoralea corylifolia using advanced techniques such as high-performance liquid chromatography (HPLC) for purification . The use of elicitors like yeast extract can enhance the yield of this compound in callus cultures .
Chemical Reactions Analysis
Types of Reactions: Psoralenoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .
Scientific Research Applications
Psoralenoside has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities
Industry: Utilized in the development of pharmaceuticals and other bioactive products.
Properties
IUPAC Name |
(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPSAYLYDMYGX-UETKAVOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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